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For Researchers, Scientists, and Drug Development Professionals

Introduction

Veralgin is a pharmaceutical preparation known for its spasmolytic and analgesic properties.
However, the brand name "Veralgin" is associated with different active pharmaceutical
ingredients (APIs) in various geographical regions. This technical guide provides an in-depth
analysis of the two primary formulations of Veralgin: one containing Tiemonium
Methylsulphate, and a combination product composed of Metamizole sodium, Pitofenone
hydrochloride, and Fenpiverinium bromide. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed examination of the chemical
structures, mechanisms of action, and relevant experimental data for each active ingredient.

Section 1: Tiemonium Methylsulphate Formulation
Active Ingredient: Tiemonium Methylsulphate

Tiemonium methylsulphate is a quaternary ammonium antimuscarinic agent.[1] It is utilized for
its spasmolytic effects on the smooth muscles of the intestine, biliary system, bladder, and
uterus.[2]

Chemical Structure

Chemical Name: 4-(3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholinium methyl
sulfate
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Molecular Formula: C18H24NO2S*-CH304S~
Molecular Weight: 429.56 g/mol [1]

Chemical Structure:

Mechanism of Action

Tiemonium methylsulphate exerts its spasmolytic effects through a multi-faceted mechanism. It
acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the
contractile effects of acetylcholine on smooth muscle.[3] Additionally, it has been shown to have
a membrane-stabilizing effect, reinforcing the binding of calcium to membrane phospholipids.[3]
This action is thought to inhibit the release and availability of intracellular calcium, which is
crucial for muscle contraction.[3]

The primary signaling pathway inhibited by Tiemonium Methylsulphate is the Gqg/11 protein-
coupled receptor pathway activated by acetylcholine at M3 muscarinic receptors. By blocking
this receptor, Tiemonium Methylsulphate prevents the activation of phospholipase C (PLC) and
the subsequent production of inositol trisphosphate (IPs) and diacylglycerol (DAG), leading to a
decrease in intracellular calcium levels and smooth muscle relaxation.

Cell Membrane
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Caption: Signaling pathway of Tiemonium Methylsulphate.

Quantitative Data

Currently, specific quantitative data such as Ki values for muscarinic receptor subtypes or ICso
values for the inhibition of acetylcholine-induced contractions for Tiemonium Methylsulphate
are not readily available in the public domain. Hydroalcoholic extract of D. kotschyi, which
contains Tiemonium methylsulphate, was found to inhibit KCI and acetylcholine-induced
contractions in rat isolated ileum with IC50 values of 41 + 10 uyg/mL and 133 £ 19 ug/mL,
respectively.[4]

Section 2: Combination Formulation (Metamizole,
Pitofenone, Fenpiverinium)

This formulation of Veralgin combines an analgesic and antipyretic (Metamizole) with two
spasmolytic agents (Pitofenone and Fenpiverinium) to provide relief from pain associated with
smooth muscle spasms.

Active Ingredient: Metamizole Sodium

Metamizole sodium is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic
and antipyretic properties and a comparatively weak anti-inflammatory effect.[5]

Chemical Name: Sodium [(1,5-dimethyl-3-0x0-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)
(methyl)amino]methanesulfonate

Molecular Formula: C13H16N3NaOaS[6]
Molecular Weight: 333.34 g/mol [6]
Chemical Structure:

The mechanism of action of Metamizole is complex and not fully elucidated. It is understood to
act both centrally and peripherally. Its primary mechanisms include:

e Inhibition of Cyclooxygenase (COX): Metamizole's active metabolites inhibit COX-1 and
COX-2, thereby reducing prostaglandin synthesis.[7][8] This is believed to be a key
component of its analgesic and antipyretic effects.
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e Endocannabinoid System Modulation: The active metabolites of Metamizole, 4-
methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), can be conjugated with
arachidonic acid to form compounds that activate cannabinoid receptors (CB1 and CB2).[9]
[10]

» Nitric Oxide (NO) Pathway: There is evidence to suggest that Metamizole may activate the
NO-cGMP pathway, which can contribute to its antinociceptive effects.[6]

o Opioid System Interaction: Some studies suggest an interaction with the endogenous opioid
system.[11]

Mechanisms of Action

Inhibits p| COX-1/COX-2 [--

Endocannabinoid
System

4 ‘
Ll

NO-cGMP
Pathway

Modulates

Metamizole

ATUVAES

Interacts with

Opioid System

Click to download full resolution via product page

Caption: Proposed mechanisms of action for Metamizole.
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Target Parameter Value Reference
COX-1 (cell-free) ICso0 ~150 pg/ml [71[12]
COX-2 (cell-free) ICso ~150 pg/ml [71[12]
COX-1 (intact cells) ICso 486 - 1730 pg/ml [13]
COX-2 (intact cells) ICs0 12 - 21 pg/ml [13]
Cannabinoid Receptor

_ Ki 7.8+0.8 pM [10]
1 (CB1) (Metabolite 5)
Cannabinoid Receptor

_ Ki 3.0+ 0.4 pM [10]
2 (CB2) (Metabolite 5)
Cannabinoid Receptor

, Ki 29+0.3puM [10]
1 (CB1) (Metabolite 6)
Cannabinoid Receptor

5.4+0.6 pM [10]

2 (CB2) (Metabolite 6)

Active Ingredient: Pitofenone Hydrochloride

Pitofenone hydrochloride is a spasmolytic agent with a dual mechanism of action.[7]
Chemical Name: Methyl 2-[4-(2-piperidinoethoxy)benzoyl]benzoate hydrochloride[14]
Molecular Formula: C22H2sNO4-HCI[15]

Molecular Weight: 403.90 g/mol [15]

Chemical Structure:

Pitofenone's spasmolytic activity arises from:

e Muscarinic Receptor Antagonism: It acts as a competitive antagonist at muscarinic
receptors, particularly the M3 subtype on smooth muscle cells.[16] This blocks the contractile
effects of acetylcholine.
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» Phosphodiesterase (PDE) Inhibition: It exhibits a papaverine-like direct musculotropic effect,
which is believed to involve the inhibition of phosphodiesterases, leading to an increase in
intracellular cyclic AMP (cCAMP) and subsequent smooth muscle relaxation.[2]

o Acetylcholinesterase (AChE) Inhibition: Pitofenone also inhibits acetylcholinesterase, the
enzyme that degrades acetylcholine.[17] This effect is somewhat paradoxical to its
antispasmodic action, and its clinical significance is not fully established.
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Caption: Multifaceted mechanism of action of Pitofenone.

Target Parameter Value Reference

Diacylglycerol O-
acyltransferase 1 ICso 9nM [18]
(DGAT-1) (human)

Diacylglycerol O-
acyltransferase 1 ICs0 22 nM [18]
(DGAT-1) (mouse)

Note: While Pitofenone is a potent muscarinic receptor antagonist, specific Ki values for
muscarinic receptor subtypes are not readily available in the provided search results.
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Active Ingredient: Fenpiverinium Bromide

Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and
antispasmodic properties.[19]

Chemical Name: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide[10]
Molecular Formula: C22H29BrN20[20]

Molecular Weight: 417.38 g/mol [20]

Chemical Structure:

Fenpiverinium bromide is a competitive antagonist of acetylcholine at muscarinic receptors,
with a preference for the M3 subtype located on smooth muscle cells.[19][21] By blocking the
action of acetylcholine at these receptors, it inhibits the downstream signaling cascade that
leads to smooth muscle contraction.[19] This action is highly specific, as it does not affect
contractions induced by non-cholinergic stimuli like high potassium or norepinephrine.[19]

The signaling pathway for Fenpiverinium bromide is identical to that of Tiemonium
Methylsulphate, focusing on the blockade of the M3 muscarinic receptor and the subsequent
inhibition of the Gq/11-PLC-IP3/DAG pathway.

Cell Membrane
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Caption: Signaling pathway of Fenpiverinium Bromide.

Specific Ki values for Fenpiverinium bromide at muscarinic receptor subtypes are not readily
available in the public domain. However, its classification as a quaternary ammonium
anticholinergic suggests a high affinity for these receptors.[19]

Section 3: Experimental Protocols
Isolated Guinea Pig lleum Assay for Spasmolytic Activity

This ex vivo method is a classical pharmacological preparation to assess the contractile and
relaxant properties of substances on smooth muscle.

Objective: To determine the inhibitory effect of a test compound on acetylcholine-induced
contractions of the guinea pig ileum.

Materials:

Male Dunkin-Hartley guinea pig (250-350 Q)

o Tyrode's physiological salt solution (PSS)

e Carbogen gas (95% O2 / 5% COz)

o Student Organ Bath with an isotonic transducer and kymograph or data acquisition system
e Surgical instruments

o Acetylcholine (ACh) stock solution

e Test compound stock solution (e.g., Tiemonium, Pitofenone, Fenpiverinium)

Procedure:

o Tissue Preparation:

o Humanely euthanize the guinea pig.
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o Isolate a segment of the terminal ileum and place it in a petri dish with carbogen-aerated
Tyrode's solution.

o Gently flush the lumen to remove contents.

o Cut the ileum into 2-3 cm segments.[22]

e Mounting the Tissue:

o Suspend a segment in the organ bath chamber containing Tyrode's solution at 37°C,
continuously bubbled with carbogen.

o Attach one end to a fixed point and the other to the isotonic transducer.

o Apply a resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at
least 30 minutes, with washes every 10-15 minutes.[22]

o Determining Agonist Response:

o Obtain a cumulative concentration-response curve for acetylcholine to determine the ECso
(the concentration that produces 50% of the maximal response).

o Assessing Antagonist Activity:

o After washing the tissue and allowing it to return to baseline, pre-incubate with a known
concentration of the test compound for a set period (e.g., 20-30 minutes).

o Again, obtain a cumulative concentration-response curve for acetylcholine in the presence
of the antagonist.

o Data Analysis:

o Compare the ECso values of acetylcholine in the absence and presence of the antagonist.
A rightward shift in the concentration-response curve indicates competitive antagonism.

o The pA:z value, a measure of the antagonist's potency, can be calculated using a Schild
plot.
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Caption: Experimental workflow for the isolated guinea pig ileum assay.
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Muscarinic Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for specific receptor
subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic
receptor subtype (M1-M5).

Materials:

e Cell membranes expressing the desired human muscarinic receptor subtype.

e Radiolabeled muscarinic antagonist (e.g., [*H]-N-methylscopolamine, [3H]-QNB).
o Test compound at various concentrations.

o Assay buffer.

» 96-well microplates.

o Cell harvester and glass fiber filters.

« Scintillation counter and scintillation fluid.

Procedure:

e Assay Setup:

o In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and
varying concentrations of the unlabeled test compound.

o Include wells for total binding (radioligand and membranes only) and non-specific binding
(radioligand, membranes, and a high concentration of a known muscarinic antagonist like
atropine).

¢ Incubation:

o Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a
sufficient time to reach binding equilibrium (e.g., 60-180 minutes).[23]
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o Filtration:

o Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat
using a cell harvester. This separates the membrane-bound radioligand from the free
radioligand.

o Wash the filters multiple times with ice-cold buffer to remove any unbound radioactivity.
¢ Quantification:

o Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid
scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the log concentration of the test compound
to generate a competition curve.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific radioligand binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L]
is the concentration of the radioligand and Ke is its dissociation constant.
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Caption: Workflow for a radioligand competition binding assay.

Conclusion
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This technical guide has provided a comprehensive overview of the active ingredients found in
different formulations of Veralgin. For both the Tiemonium Methylsulphate and the combination
(Metamizole, Pitofenone, Fenpiverinium) formulations, the chemical structures and primary
mechanisms of action have been detailed. The provided quantitative data and experimental
protocols offer a valuable resource for researchers and drug development professionals
working in the fields of pharmacology and medicinal chemistry. Further research to elucidate
the precise quantitative binding affinities of Tiemonium Methylsulphate and Fenpiverinium for
muscarinic receptor subtypes would be beneficial for a more complete understanding of their
pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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